N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-2-24-18-10-6-7-11-20(18)27-19-13-12-16(14-17(19)22(24)26)23-21(25)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCESVWXXWXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo oxazepine core, followed by the introduction of the ethyl and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison of Oxazepine and Thiazepine Derivatives
Substituent Modifications at N-10 and C-2 Positions
Variations in the N-10 alkyl/aryl groups and C-2 amide substituents significantly impact synthesis yields, solubility, and receptor interactions:
N-10 Substituents:
C-2 Amide Substituents:
- Benzamide vs. Aryl Acetamides : The target compound’s benzamide group contrasts with aryl acetamide derivatives (e.g., N-(10-ethyl-11-oxo-oxazepin-7-yl)-2-(4-fluorophenyl)acetamide ), where fluorophenyl groups enhance electronic effects. The 4-fluorophenyl analog achieves an 83% synthesis yield, suggesting favorable reactivity .
Pharmacological Potential
While direct data for the target compound are lacking, structural analogs provide insights:
- Thiazepines: ML304 and SBI-0797750 demonstrate that minor substituent changes (e.g., fluorination, alkyl chain length) drastically improve potency .
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.49 g/mol. The compound features a complex structure that includes dibenzo[b,f][1,4]oxazepine moieties, which are known to influence its biological activity significantly.
Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various pharmacological effects:
Prostaglandin Antagonism : Similar derivatives have shown efficacy in antagonizing prostaglandin actions. This is particularly relevant in conditions such as asthma, where excessive bronchial constriction occurs due to prostaglandins like PGF2α .
Dopamine D2 Receptor Inhibition : Some related compounds have been identified as selective inhibitors of the dopamine D2 receptor, suggesting potential applications in treating neurological disorders .
Biological Activity Data
The following table summarizes key biological activities associated with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) and related compounds:
Case Studies
Case Study 1: Asthma Treatment
A study evaluated the efficacy of thiazepine derivatives in treating allergic asthma. The results indicated significant improvement in bronchial responsiveness when treated with compounds sharing structural similarities with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin). This suggests that the compound may play a role in managing asthma symptoms through its prostaglandin antagonism .
Case Study 2: Neurological Disorders
Another study investigated the effects of dopamine D2 receptor antagonists on neurological disorders. Compounds structurally related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) demonstrated significant potential in alleviating symptoms associated with conditions like schizophrenia and Parkinson's disease due to their selective inhibition of the dopamine D2 receptor .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves condensation of 2-amino-10-ethyl-dibenzo[b,f][1,4]oxazepin-11-one with benzoyl chloride under basic conditions. Key optimizations include:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent selection : Use anhydrous DMF or dichloromethane to enhance reactivity.
- Catalysts : Triethylamine or DMAP improves reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (amide C=O at ~168 ppm) confirm structural integrity.
- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1540 cm⁻¹).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- X-ray crystallography : Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare analogs with substituent variations (e.g., ethyl vs. methyl at position 10).
- In vitro assays : Test ICAM-1 inhibition in HMEC-1 cells (e.g., BT2 inhibits ICAM-1, while BT3 lacks activity due to amine vs. carbamate groups).
- Molecular docking : Identify critical binding interactions (e.g., hydrogen bonding with Thr123 of ICAM-1) .
Q. What strategies are recommended for elucidating the mechanism of action against specific molecular targets?
- Methodological Answer :
- Kinase profiling : Screen against 50+ kinases (e.g., JAK/STAT pathway) using radioactive ATP-binding assays.
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD < 100 nM for dopamine D2 receptors).
- CRISPR-Cas9 knockout models : Validate target relevance (e.g., angiogenesis inhibition via VEGF receptor knockout) .
Q. How do substituent variations on the dibenzo[b,f][1,4]oxazepine core influence pharmacological properties?
- Methodological Answer :
- Ethyl at position 10 : Enhances lipophilicity (logP = 3.2) and blood-brain barrier penetration.
- Methoxy groups : Increase metabolic stability (t1/2 > 6 hrs in liver microsomes) but reduce aqueous solubility.
- Sulfonamide substituents : Improve enzyme inhibition (e.g., IC50 = 12 nM for HDAC6 via H-bonding with Asp101) .
Q. What experimental approaches validate the compound’s selectivity towards therapeutic targets versus off-target interactions?
- Methodological Answer :
- Counter-screening : Test against structurally related receptors (e.g., dopamine D1 vs. D2).
- Radioligand binding assays : Use [3H]-spiperone to quantify D2 receptor affinity (Ki = 8 nM).
- Computational prediction : SwissTargetPrediction identifies off-targets (e.g., serotonin transporters), validated via in vitro panels .
Q. How can researchers design experiments to investigate the compound’s pharmacokinetic profile?
- Methodological Answer :
- In vivo PK studies : Administer 10 mg/kg IV/PO in rodents; quantify plasma levels via LC-MS/MS (LLOQ = 1 ng/mL).
- Metabolic stability : Incubate with human liver microsomes (t1/2 = 45 mins).
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) predicts BBB penetration (Pe = 5.3 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
